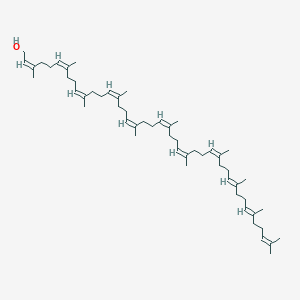
Ditrans,polycis-undecaprenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditrans,polycis-undecaprenol is an undecaprenol where the geometry of the double bonds is specified as (2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E).
Applications De Recherche Scientifique
Microextraction Method Development
In a study by Khalili Zanjani et al. (2007), a new liquid-phase microextraction method was developed using 1-undecanol, a compound similar to Ditrans,polycis-undecaprenol. This method is significant for extracting and determining low concentrations of polycyclic aromatic hydrocarbons (PAHs) in water samples, demonstrating the utility of similar compounds in analytical chemistry (Khalili Zanjani et al., 2007).
Enzyme Lipid Substrate Specificity
Baolin Wu et al. (2013) reported on the synthesis of natural polyisoprenols like undecaprenol and their homologs. These synthesized compounds serve as molecular tools to explore the functions of enzymes involved in glycan biosynthesis. This highlights the role of this compound in studying enzyme lipid substrate specificity (Wu et al., 2013).
Biosynthesis Studies
Research by Rashkes et al. (2005) involved isolating polyprenols from cotton plants and studying their influence on protein biosynthesis in seedling nuclei. This study provides insights into how compounds like this compound can impact cellular processes such as protein synthesis (Rashkes et al., 2005).
Glycan Bio-assembly
The role of polyprenols in glycan bio-assembly in living systems is crucial. Chemical synthesis of these compounds, including this compound, aids in dissecting the functions of enzymes in glycan biosynthesis. Wu et al. (2013) provided an efficient method for constructing hydrophobic molecules like this compound, demonstrating their significance in biochemical research (Wu et al., 2013).
Cell Wall Biosynthesis
Undecaprenyl phosphate, a derivative of this compound, plays a key role in the synthesis of cell wall polymers in bacteria. Hartley et al. (2008) described the chemoenzymatic synthesis of polyprenyl phosphates, underscoring the importance of these compounds in bacterial cell wall biosynthesis (Hartley et al., 2008).
Quantitative Analysis in Bacterial Membranes
Barreteau et al. (2009) developed a high-performance liquid chromatography (HPLC) procedure for quantifying undecaprenyl phosphate and its derivatives in bacterial membranes. This study illustrates the use of this compound-related compounds in quantitative analysis and their essential role in bacterial membrane transport (Barreteau et al., 2009).
Propriétés
Formule moléculaire |
C55H90O |
|---|---|
Poids moléculaire |
767.3 g/mol |
Nom IUPAC |
(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol |
InChI |
InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
Clé InChI |
TXKJNHBRVLCYFX-NTDVEAECSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


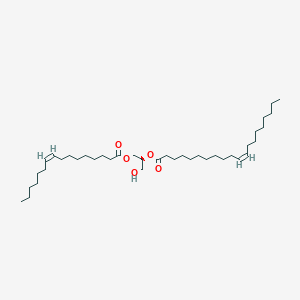

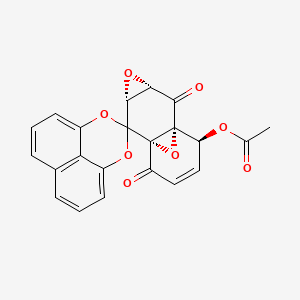
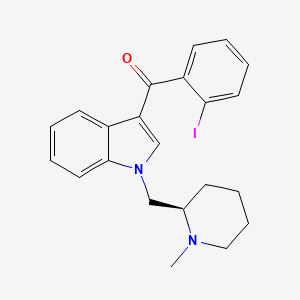
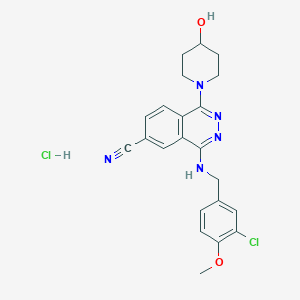
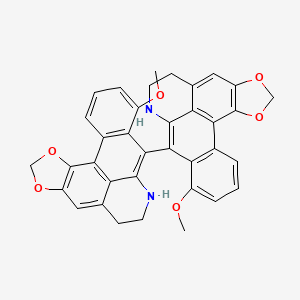
![(5S)-2-amino-5-[(1R)-1-(1H-indol-3-yl)ethyl]-1,3-oxazol-4(5H)-one](/img/structure/B1243337.png)
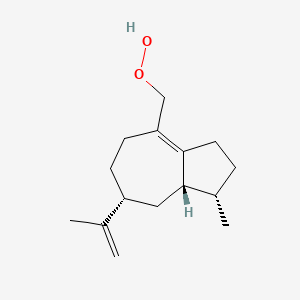
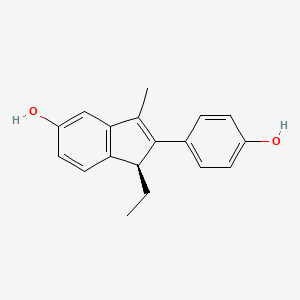
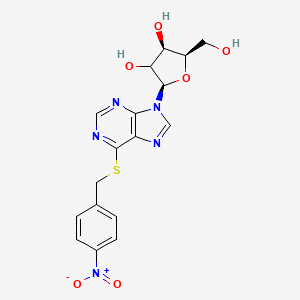
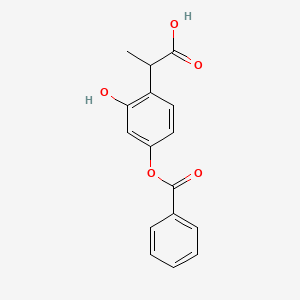
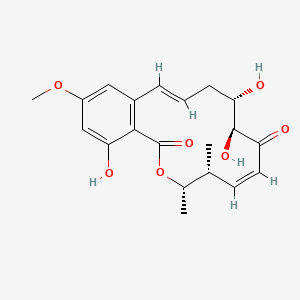

![(4aR,7R,8R,8aS)-2-deuterio-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B1243349.png)
